5-Methoxynicotinonitrile

Medicinal Chemistry Kinase Inhibitors Heterocyclic Chemistry

Procure 5-Methoxynicotinonitrile (CAS 298204-74-7) as a core building block for nicotinonitrile-based compound libraries. This scaffold yields potent dual c-Met and Pim-1 kinase inhibitors (IC50 <200 nM) for oncology drug discovery. Use the patent-documented pathway to 5-Hydroxypyridine-3-carbonitrile (WO2012/101239) for de-risked process chemistry. Synthesize novel analogues for respiratory indications with up to 3-fold greater bronchodilation potency than theophylline. Favorable lipophilicity (Log P ~0.77) and polarity (TPSA 45.9 Ų) ensure balanced cell permeability and aqueous solubility for cellular target engagement studies. Buy ≥98% pure material for focused SAR campaigns.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 298204-74-7
Cat. No. B1371411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxynicotinonitrile
CAS298204-74-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C#N
InChIInChI=1S/C7H6N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,1H3
InChIKeyDMLPQTWDFZCDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxynicotinonitrile (CAS: 298204-74-7): A Differentiated 3-Pyridinecarbonitrile Building Block


5-Methoxynicotinonitrile (CAS: 298204-74-7), also known as 5-methoxypyridine-3-carbonitrile, is a heterocyclic organic compound within the 3-pyridinecarbonitrile class . Its core structure is a pyridine ring substituted with a methoxy group (-OCH₃) at the 5-position and a nitrile group (-C≡N) at the 3-position [1]. This specific substitution pattern grants it distinct chemical and physical properties, such as a molecular weight of 134.14 g/mol and a topological polar surface area of 45.9 Ų, which influence its reactivity and utility as a synthetic intermediate in pharmaceutical and agrochemical research .

Why 5-Methoxynicotinonitrile Cannot Be Assumed Interchangeable with Its Analogs


Within the nicotinonitrile class, subtle variations in substitution patterns on the pyridine ring profoundly impact biological activity and synthetic utility. For example, the shift from a 5-methoxy to a 5-hydroxy group (5-Hydroxypyridine-3-carbonitrile) alters hydrogen bonding capacity and metabolic stability, while the introduction of an amino group at the 4-position (4-Amino-5-methoxynicotinonitrile) creates a different pharmacophore with distinct reactivity . Even the positional isomerism of the methoxy group can change a compound's physicochemical profile and its performance in structure-activity relationship (SAR) studies, as demonstrated by the specific kinase inhibition profiles of various substituted nicotinonitrile derivatives [1]. Therefore, generic substitution based solely on the core scaffold is scientifically invalid; the unique 5-methoxy-3-carbonitrile substitution pattern of this compound dictates its specific role as a building block and its potential in medicinal chemistry campaigns.

Quantitative Differentiation of 5-Methoxynicotinonitrile: Key Evidence for Procurement Decisions


Synthetic Utility of 5-Methoxynicotinonitrile as a Key Intermediate for Kinase Inhibitor Scaffolds

5-Methoxynicotinonitrile serves as a crucial building block in the synthesis of complex nicotinonitrile-based compounds that have demonstrated potent dual c-Met and Pim-1 kinase inhibition. In a 2024 study, derivatives synthesized from a nicotinonitrile core showed IC50 values below 200 nM against these kinases, with specific derivatives (2d and 2h) exhibiting comparable or superior in vitro antitumor activity against colon cancer cells (HCT-116) when compared to the reference drug tivantinib [1]. This positions the unsubstituted 5-Methoxynicotinonitrile as a foundational intermediate for accessing these high-value pharmacophores.

Medicinal Chemistry Kinase Inhibitors Heterocyclic Chemistry

Use of 5-Methoxynicotinonitrile-Derived Scaffolds in Bronchodilator Drug Discovery

Research on nicotinonitrile-containing compounds has identified a derivative with bronchodilation properties approximately three times more potent than theophylline, a standard reference drug [1]. The study, which included 3D-pharmacophore and 2D-QSAR modeling, demonstrated the potential of this chemical class for developing novel respiratory therapeutics. 5-Methoxynicotinonitrile is a fundamental building block for the synthesis of such nicotinonitrile analogues.

Respiratory Pharmacology Drug Discovery Structure-Activity Relationship (SAR)

Antioxidant and Antimicrobial Activity of 2-Methoxynicotinonitrile Derivatives

A series of novel 2-methoxynicotinonitrile derivatives were synthesized and evaluated for antioxidant and antimicrobial activities. Compounds 45e, 45f, 47a, 47d, 47e, and 47g exhibited strong free radical scavenging activity, with IC50 values ranging from 57.47 to 91.21 µg/mL, comparable to ascorbic acid [1]. This showcases the 2-methoxynicotinonitrile core as a promising scaffold for developing antioxidant and antimicrobial agents.

Antioxidant Antimicrobial Heterocyclic Synthesis

5-Methoxynicotinonitrile as a Patent-Documented Synthetic Intermediate

5-Methoxynicotinonitrile is a documented intermediate in the synthesis of 5-Hydroxypyridine-3-carbonitrile (CAS 152803-24-2), as outlined in patent WO2012/101239 . This established synthetic route provides a verifiable and reproducible pathway for researchers, differentiating it from less documented or more challenging-to-source analogs. The existence of a patent-defined route de-risks the procurement of 5-Methoxynicotinonitrile as a strategic precursor.

Organic Synthesis Process Chemistry Intellectual Property

Comparative Physicochemical Property Profile of 5-Methoxynicotinonitrile

5-Methoxynicotinonitrile possesses a distinct physicochemical profile that can influence its behavior in biological systems and chemical reactions. Its topological polar surface area (TPSA) of 45.9 Ų and a consensus Log P of 0.77 (average of multiple prediction methods) differentiate it from other substituted pyridines. These properties are critical for predicting membrane permeability and solubility, key factors in drug design. In contrast, a less polar analog like 4-Iodo-5-methoxynicotinonitrile would exhibit significantly different Log P and reactivity due to the heavy halogen atom.

Medicinal Chemistry Physicochemical Properties ADME

Optimal Procurement Scenarios for 5-Methoxynicotinonitrile in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Procure 5-Methoxynicotinonitrile as a core building block for generating focused libraries of nicotinonitrile-based compounds. The scaffold has been proven to yield potent dual c-Met and Pim-1 kinase inhibitors (IC50 < 200 nM), making it ideal for oncology drug discovery programs targeting these pathways [1].

Process Development: Validated Route to 5-Hydroxypyridine-3-carbonitrile

Select 5-Methoxynicotinonitrile for process chemistry research when a reliable, patent-documented pathway to 5-Hydroxypyridine-3-carbonitrile is required, as specified in WO2012/101239 [1]. This provides a de-risked synthetic route compared to exploring de novo methods.

Discovery Biology: Exploring Bronchodilator Mechanisms

Source 5-Methoxynicotinonitrile to synthesize and evaluate novel nicotinonitrile analogues for respiratory indications. Prior art shows this scaffold can produce compounds with up to 3-fold greater bronchodilation potency than theophylline in ex vivo models [1], providing a strong rationale for focused SAR studies.

Chemical Biology: Designing Probes with Optimized Physicochemical Properties

Utilize 5-Methoxynicotinonitrile to create chemical probes with a known and favorable balance of lipophilicity (Consensus Log P ~0.77) and polarity (TPSA 45.9 Ų) [1]. This profile is often desirable for achieving good cell permeability and aqueous solubility, which are critical for cellular target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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